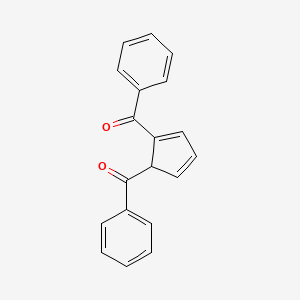
1,5-Dibenzoyl-1,3-cyclopentadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dibenzoyl-1,3-cyclopentadiene is an organic compound with the molecular formula C19H14O2 It is a derivative of cyclopentadiene, featuring two benzoyl groups attached at the 1 and 5 positions of the cyclopentadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Dibenzoyl-1,3-cyclopentadiene can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,5-Dibenzoyl-1,3-cyclopentadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1,5-Dibenzoyl-1,3-cyclopentadiene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various cyclopentadienyl complexes, which are important in organometallic chemistry and catalysis.
Biology: The compound’s derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which 1,5-dibenzoyl-1,3-cyclopentadiene exerts its effects depends on the specific application. In catalysis, for example, the compound can form stable complexes with transition metals, facilitating various chemical transformations. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with cellular components, potentially disrupting key biological processes.
Comparison with Similar Compounds
- 1,2-Dibenzoyl-1,3-cyclopentadiene
- 1,4-Dibenzoyl-1,3-cyclopentadiene
- 1,5-Dibenzoyl-2,3-dimethyl-1,3-cyclopentadiene
Comparison: 1,5-Dibenzoyl-1,3-cyclopentadiene is unique due to the specific positioning of the benzoyl groups, which can influence its reactivity and the types of complexes it forms. Compared to its isomers, such as 1,2-dibenzoyl-1,3-cyclopentadiene, the 1,5-isomer may exhibit different chemical and physical properties, making it suitable for distinct applications.
Properties
CAS No. |
201138-71-8 |
|---|---|
Molecular Formula |
C19H14O2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
(2-benzoylcyclopenta-2,4-dien-1-yl)-phenylmethanone |
InChI |
InChI=1S/C19H14O2/c20-18(14-8-3-1-4-9-14)16-12-7-13-17(16)19(21)15-10-5-2-6-11-15/h1-13,16H |
InChI Key |
RWBSARGBEDGWIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C=CC=C2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















